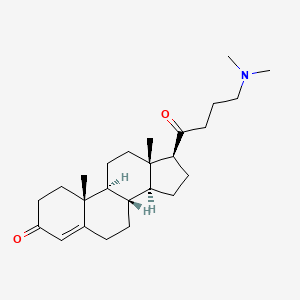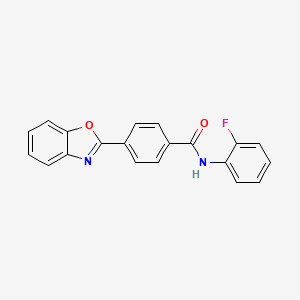
Rapamycin, 32-O-demethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapamycin, 32-O-demethyl- is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is known for its immunosuppressive properties and has been widely used in medicine for its antifungal, antitumor, neuroprotective, and lifespan extension activities .
Mechanism of Action
Target of Action
Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, such as mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
Rapamycin inhibits mTOR by binding to its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family . This interaction inhibits the downstream signaling pathways involving mTOR .
Biochemical Pathways
The inhibition of mTOR by Rapamycin affects various biochemical pathways. mTOR signaling pathway connects immune and metabolic signals, which regulates immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Inhibition of the mTOR signaling pathway by nutrient starvation or rapamycin treatment results in rapid downregulation of protein synthesis and ribosome biogenesis .
Pharmacokinetics
Rapamycin has poor oral absorption and distributes widely in tissues . It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . Due to the long half-life of Rapamycin, dosage adjustments would ideally be based on trough levels obtained more than 5–7 days after initiation of therapy or dosage change .
Result of Action
The inhibition of mTOR by Rapamycin results in slower overall cell growth and development, leading to poor nutrient uptake and light energy utilization . It also has immunosuppressive, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Action Environment
The action of Rapamycin can be influenced by various environmental factors. For instance, the cytochrome P450 3A4 system plays a critical role in Rapamycin’s biotransformation, leading to extensive drug-drug interactions . Furthermore, the action of Rapamycin can be affected by disease states or concurrent immunosuppressants or other interacting drugs .
Biochemical Analysis
Biochemical Properties
Rapamycin, 32-O-demethyl-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the mammalian target of rapamycin (mTOR), a key regulatory kinase involved in cell growth, proliferation, and survival . Rapamycin, 32-O-demethyl-, binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity. This inhibition affects downstream signaling pathways, including the PI3K/AKT pathway, which is critical for cellular metabolism and growth .
Cellular Effects
The effects of Rapamycin, 32-O-demethyl-, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, Rapamycin, 32-O-demethyl-, suppresses the activation and proliferation of T cells by inhibiting mTOR, thereby reducing the immune response . In cancer cells, this compound can induce cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment . Additionally, Rapamycin, 32-O-demethyl-, affects autophagy, a cellular process involved in the degradation and recycling of cellular components, by modulating mTOR signaling .
Molecular Mechanism
At the molecular level, Rapamycin, 32-O-demethyl-, exerts its effects through specific binding interactions and enzyme inhibition. The compound binds to FKBP12, and this complex then interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This binding inhibits the kinase activity of mTOR, leading to the suppression of mTORC1 (mTOR complex 1) signaling. The inhibition of mTORC1 affects various cellular processes, including protein synthesis, lipid metabolism, and autophagy . Additionally, Rapamycin, 32-O-demethyl-, can influence gene expression by modulating the activity of transcription factors regulated by mTOR signaling .
Temporal Effects in Laboratory Settings
The effects of Rapamycin, 32-O-demethyl-, can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Rapamycin, 32-O-demethyl-, remains stable under recommended storage conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of mTOR signaling, leading to prolonged effects on cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Rapamycin, 32-O-demethyl-, vary with different dosages in animal models. At low doses, the compound effectively inhibits mTOR signaling without causing significant toxicity . At higher doses, Rapamycin, 32-O-demethyl-, can induce adverse effects, including immunosuppression and metabolic disturbances . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
Rapamycin, 32-O-demethyl-, is involved in several metabolic pathways, primarily through its interaction with mTOR. The inhibition of mTOR by Rapamycin, 32-O-demethyl-, affects metabolic flux and metabolite levels in cells . This compound can alter the activity of enzymes involved in lipid and protein metabolism, leading to changes in cellular energy balance and nutrient utilization . Additionally, Rapamycin, 32-O-demethyl-, can influence the production of reactive oxygen species (ROS) and the cellular antioxidant response .
Preparation Methods
The preparation of rapamycin, 32-O-demethyl- involves synthetic routes that typically include the use of polyketide synthase pathways. The biosynthesis begins with the activation of the rapamycin biosynthetic gene cluster and the incorporation of amino acids such as L-pipecolic acid and L-lysine. The polyketide chain is then formed and modified through tailoring reactions, cyclization, and rearrangement to produce the macrocyclic structure of rapamycin .
Industrial production methods focus on optimizing the fermentation conditions of Streptomyces hygroscopicus to enhance the yield of rapamycin. Recent studies have developed cost-effective production media incorporating soybean, sugarcane juice, and dried tomato components to significantly increase rapamycin production .
Chemical Reactions Analysis
Rapamycin, 32-O-demethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rapamycin, 32-O-demethyl- has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various biologically active compounds In biology, it is studied for its role in cell growth regulation and autophagyIn industry, it is used in the production of pharmaceuticals and as a research tool for studying cellular pathways .
Comparison with Similar Compounds
Rapamycin, 32-O-demethyl- is similar to other rapamycin derivatives such as everolimus and temsirolimus. These compounds share the same core structure but differ in their side chains, which can affect their pharmacokinetic properties and biological activities. For example, everolimus has a shorter half-life compared to rapamycin, while temsirolimus is used primarily for its antitumor properties .
Properties
CAS No. |
141392-23-6 |
|---|---|
Molecular Formula |
C33H58N10O9 |
Molecular Weight |
0 |
Synonyms |
Rapamycin, 32-O-demethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




